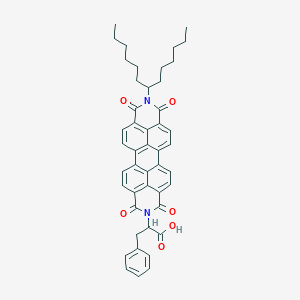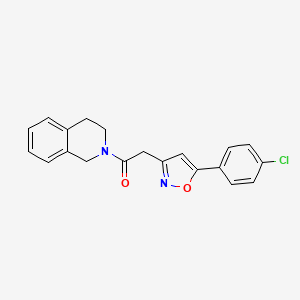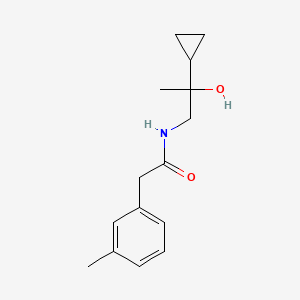
PtttadP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PtttadP, or poly-L-threonine-tetra-L-alanine-diaminopimelic acid, is a linear peptide consisting of four alanine residues and one threonine residue. It is a product of the post-translational modification of proteins and has been identified in a variety of organisms, including bacteria, fungi, and plants. This compound has been shown to be involved in a variety of cellular processes, including protein trafficking, protein folding, and signaling pathways.
Wirkmechanismus
The mechanism of action of PtttadP is not yet fully understood. However, it is believed to be involved in the post-translational modification of proteins, as well as the regulation of gene expression. It is also believed to be involved in the folding of proteins and the trafficking of proteins within cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to be involved in the post-translational modification of proteins, as well as the regulation of gene expression. It has also been shown to be involved in the folding of proteins and the trafficking of proteins within cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PtttadP in laboratory experiments include its availability as a commercial reagent, its stability in solution, and its ability to be modified to study specific proteins. The limitations of using this compound in laboratory experiments include its relatively low solubility and its limited availability in some organisms.
Zukünftige Richtungen
For research on PtttadP include further investigations into its mechanism of action, its role in protein folding, and its role in the regulation of gene expression. Additionally, further research is needed to understand the biochemical and physiological effects of this compound. Finally, further research is needed to develop new drugs and therapies based on this compound.
Synthesemethoden
The synthesis of PtttadP is accomplished by the chemical ligation of the amino acids alanine and threonine. This is done by first forming a peptide bond between the two amino acids, followed by the addition of a diaminopimelic acid group to the threonine residue. The resulting peptide is then purified and characterized. The synthesis of this compound has been optimized and is now available commercially as a reagent.
Wissenschaftliche Forschungsanwendungen
PtttadP has been used for a variety of scientific research applications, including protein folding, protein trafficking, and signaling pathways. In addition, it has been used to study the structure and function of proteins, and to develop new drugs and therapies. It has also been used to study the effects of post-translational modifications on protein function, and to study the role of this compound in the regulation of gene expression.
Eigenschaften
IUPAC Name |
3-phenyl-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H44N2O6/c1-3-5-7-12-16-28(17-13-8-6-4-2)47-42(49)33-22-18-29-31-20-24-35-41-36(25-21-32(39(31)41)30-19-23-34(43(47)50)40(33)38(29)30)45(52)48(44(35)51)37(46(53)54)26-27-14-10-9-11-15-27/h9-11,14-15,18-25,28,37H,3-8,12-13,16-17,26H2,1-2H3,(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKHHDROLQEEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CC8=CC=CC=C8)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)



![N-(4-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2732810.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2732816.png)
![N-(2-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2732817.png)
![2-(4-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2732818.png)